molecular formula C19H14N2O5 B3964578 3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3964578
M. Wt: 350.3 g/mol
InChI Key: BCDBOWUKLNVIBY-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a nitrophenyl group, a hydroxy group, and a propynyl group attached to an indole core, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core is synthesized through cyclization reactions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Attachment of the Propynyl Group: The propynyl group is attached through alkylation reactions, using propargyl bromide in the presence of a base such as potassium carbonate.

    Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amino derivatives.

    Substitution: Produces various substituted indole derivatives.

Scientific Research Applications

3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Indole-3-carbinol: Known for its anticancer properties.

    2,3-dihydro-1H-indole: A basic indole derivative with different functional groups.

Uniqueness

3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-2-11-20-16-10-6-4-8-14(16)19(24,18(20)23)12-17(22)13-7-3-5-9-15(13)21(25)26/h1,3-10,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBOWUKLNVIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

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